molecular formula C12H8Cl6F16Si2 B13417165 1,8-Bis(trichlorosilylethyl)hexadecafluorooctane CAS No. 445303-83-3

1,8-Bis(trichlorosilylethyl)hexadecafluorooctane

Cat. No.: B13417165
CAS No.: 445303-83-3
M. Wt: 725.0 g/mol
InChI Key: WMEJHNRIPAHOJD-UHFFFAOYSA-N
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Description

1,8-Bis(trichlorosilylethyl)hexadecafluorooctane is a specialized organosilicon compound with the molecular formula C14H12Cl6F16Si2. It is characterized by the presence of trichlorosilylethyl groups attached to a hexadecafluorooctane backbone. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation, making it valuable in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Bis(trichlorosilylethyl)hexadecafluorooctane typically involves the reaction of hexadecafluorooctane with trichlorosilylethyl reagents under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction between hexadecafluorooctane and trichlorosilylethyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane to dissolve the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The process begins with the purification of raw materials, followed by the controlled addition of trichlorosilylethyl chloride to hexadecafluorooctane. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, yielding the desired compound .

Chemical Reactions Analysis

Types of Reactions

1,8-Bis(trichlorosilylethyl)hexadecafluorooctane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products are substituted organosilicon compounds.

    Hydrolysis: The primary products are silanols and hydrochloric acid.

    Oxidation: The major products are siloxanes.

Scientific Research Applications

1,8-Bis(trichlorosilylethyl)hexadecafluorooctane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8-Bis(trichlorosilylethyl)hexadecafluorooctane involves its interaction with various molecular targets and pathways. The trichlorosilylethyl groups can form strong bonds with other molecules, leading to the formation of stable complexes. In biological systems, the compound can interact with cell membranes and proteins, potentially altering their function and activity. The hexadecafluorooctane backbone provides hydrophobic properties, which can influence the compound’s behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

  • 1,8-Bis(trimethylsilylethyl)hexadecafluorooctane
  • 1,8-Bis(triethoxysilylethyl)hexadecafluorooctane
  • 1,8-Bis(triphenylsilylethyl)hexadecafluorooctane

Comparison

1,8-Bis(trichlorosilylethyl)hexadecafluorooctane stands out due to its unique combination of trichlorosilylethyl groups and a hexadecafluorooctane backbone. This combination imparts high thermal stability, chemical resistance, and hydrophobic properties, making it more versatile compared to similar compounds. The presence of trichlorosilylethyl groups allows for various chemical modifications, enhancing its applicability in different fields .

Properties

CAS No.

445303-83-3

Molecular Formula

C12H8Cl6F16Si2

Molecular Weight

725.0 g/mol

IUPAC Name

trichloro-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-hexadecafluoro-12-trichlorosilyldodecyl)silane

InChI

InChI=1S/C12H8Cl6F16Si2/c13-35(14,15)3-1-5(19,20)7(23,24)9(27,28)11(31,32)12(33,34)10(29,30)8(25,26)6(21,22)2-4-36(16,17)18/h1-4H2

InChI Key

WMEJHNRIPAHOJD-UHFFFAOYSA-N

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(C(C(CC[Si](Cl)(Cl)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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